molecular formula C11H10N2O3 B13871966 1-[(4-Hydroxyphenyl)methyl]imidazole-2-carboxylic acid

1-[(4-Hydroxyphenyl)methyl]imidazole-2-carboxylic acid

Cat. No.: B13871966
M. Wt: 218.21 g/mol
InChI Key: LLGCUNZOZLGRNP-UHFFFAOYSA-N
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Description

1-[(4-Hydroxyphenyl)methyl]imidazole-2-carboxylic acid is a compound that belongs to the imidazole family, which is a class of heterocyclic compounds containing nitrogen atoms Imidazoles are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-Hydroxyphenyl)methyl]imidazole-2-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. This method allows for the inclusion of various functional groups, including arylhalides and heterocycles . Another method involves the use of α-azido chalcones, aryl aldehydes, and anilines in the presence of erbium triflate as a catalyst .

Industrial Production Methods

Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of specific catalysts, solvents, and temperature controls to ensure the efficient formation of the desired product.

Chemical Reactions Analysis

Types of Reactions

1-[(4-Hydroxyphenyl)methyl]imidazole-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group can lead to the formation of quinones, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

1-[(4-Hydroxyphenyl)methyl]imidazole-2-carboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-[(4-Hydroxyphenyl)methyl]imidazole-2-carboxylic acid involves its interaction with specific molecular targets. The hydroxyphenyl group can form hydrogen bonds with proteins or enzymes, influencing their activity. The imidazole ring can also participate in coordination with metal ions, which can affect various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(4-Hydroxyphenyl)methyl]imidazole-2-carboxylic acid is unique due to the presence of both the hydroxyphenyl and carboxylic acid groups, which can influence its reactivity and potential applications. The combination of these functional groups allows for a wide range of chemical modifications and interactions, making it a versatile compound for various research and industrial applications.

Properties

Molecular Formula

C11H10N2O3

Molecular Weight

218.21 g/mol

IUPAC Name

1-[(4-hydroxyphenyl)methyl]imidazole-2-carboxylic acid

InChI

InChI=1S/C11H10N2O3/c14-9-3-1-8(2-4-9)7-13-6-5-12-10(13)11(15)16/h1-6,14H,7H2,(H,15,16)

InChI Key

LLGCUNZOZLGRNP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CN2C=CN=C2C(=O)O)O

Origin of Product

United States

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